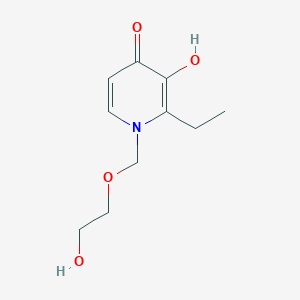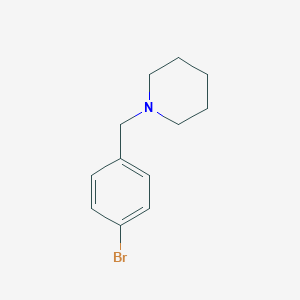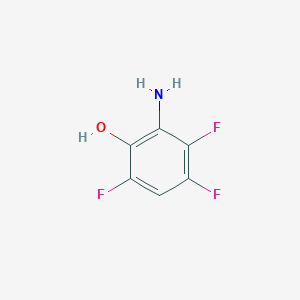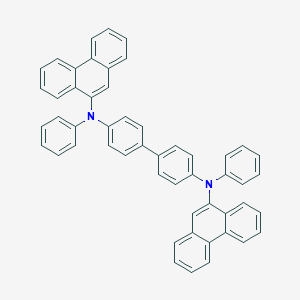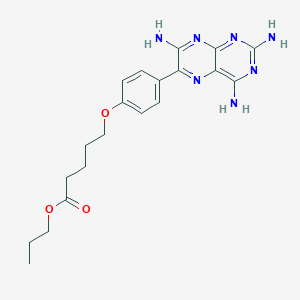
Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester, commonly known as PTX-2, is a synthetic compound that has been extensively studied due to its potential applications in scientific research. PTX-2 is structurally similar to the natural compound pterostilbene, which is found in blueberries and grapes and has been shown to have anti-inflammatory and anti-cancer properties. PTX-2 has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
Mecanismo De Acción
The exact mechanism of action of PTX-2 is not fully understood, but it is believed to act on certain signaling pathways in the body, including the PI3K/Akt/mTOR pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival, and is often dysregulated in cancer cells. PTX-2 has been shown to inhibit this pathway, leading to decreased cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
PTX-2 has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). PTX-2 has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PTX-2 in lab experiments is its high purity and stability, which allows for reproducible results. PTX-2 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that PTX-2 is a synthetic compound, and its effects may not fully mimic those of natural compounds found in the body. Additionally, the exact mechanism of action of PTX-2 is not fully understood, which may make it difficult to interpret certain results.
Direcciones Futuras
There are several potential future directions for research involving PTX-2. One area of interest is the development of PTX-2 as a potential anti-cancer drug, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of PTX-2 and its effects on various signaling pathways in the body. Finally, PTX-2 may have potential applications in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease, which warrant further investigation.
Métodos De Síntesis
PTX-2 can be synthesized using a variety of methods, including the reaction of 2,4,7-triaminopteridine with 4-bromophenol, followed by the reaction of the resulting intermediate with pentanoic acid and propyl alcohol. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to create the final compound in high yield and purity.
Aplicaciones Científicas De Investigación
PTX-2 has been used extensively in scientific research due to its potential applications in various fields. For example, PTX-2 has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. PTX-2 has also been used as a research tool to investigate the role of certain signaling pathways in the body, as well as to study the effects of certain compounds on cellular processes.
Propiedades
Número CAS |
167224-20-6 |
|---|---|
Nombre del producto |
Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester |
Fórmula molecular |
C20H25N7O3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
propyl 5-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]pentanoate |
InChI |
InChI=1S/C20H25N7O3/c1-2-10-30-14(28)5-3-4-11-29-13-8-6-12(7-9-13)15-17(21)25-19-16(24-15)18(22)26-20(23)27-19/h6-9H,2-5,10-11H2,1H3,(H6,21,22,23,25,26,27) |
Clave InChI |
ZHFNFZCSEJGXHR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCCCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
SMILES canónico |
CCCOC(=O)CCCCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Otros números CAS |
167224-20-6 |
Sinónimos |
propyl 5-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]pentanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



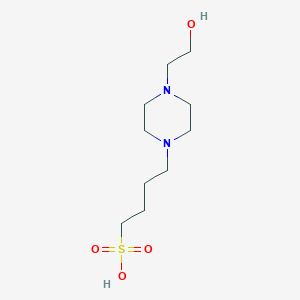
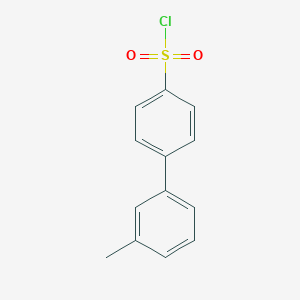
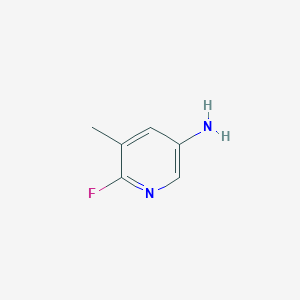
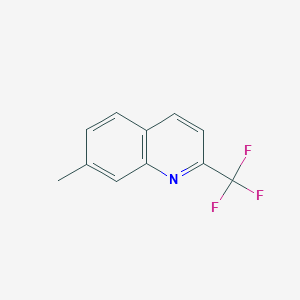
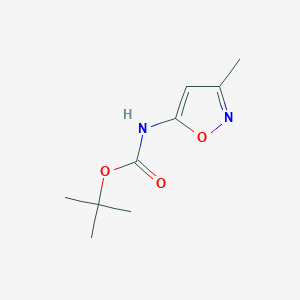
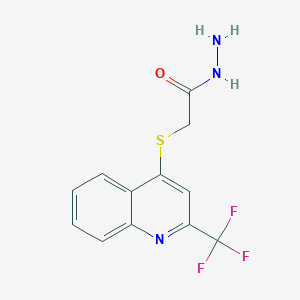
![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
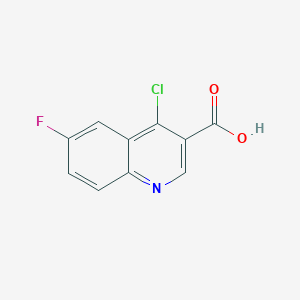
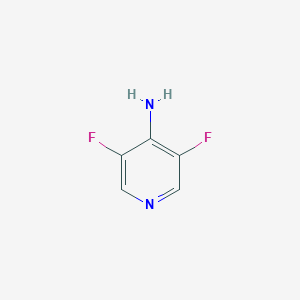
![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
